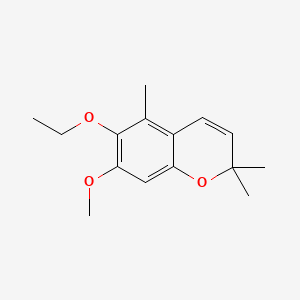
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene is an organic compound with the molecular formula C15H20O3. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of ethoxy and methoxy groups at the 6th and 7th positions, respectively, along with three methyl groups at the 2nd and 5th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-7-methoxy-2,2,5-trimethylchromene typically involves the alkylation of a chromene derivative. One common method is the reaction of 6-methoxy-2,2,5-trimethylchromene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenes.
Substitution: Introduction of halogens or other functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-7-methoxy-2,2,5-trimethylchromene involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate enzyme activities and signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
7-Ethoxy-6-methoxy-2,2-dimethylchromene: Similar structure but with two methyl groups at the 2nd position.
6-Methoxy-2,5,7,8-tetramethylchroman: Contains additional methyl groups and a different substitution pattern.
Uniqueness
6-Ethoxy-7-methoxy-2,2,5-trimethylchromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups, along with the trimethyl substitution, makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
117902-80-4 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
6-ethoxy-7-methoxy-2,2,5-trimethylchromene |
InChI |
InChI=1S/C15H20O3/c1-6-17-14-10(2)11-7-8-15(3,4)18-12(11)9-13(14)16-5/h7-9H,6H2,1-5H3 |
Clave InChI |
JRMSNDNMSQNZLO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1C)C=CC(O2)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
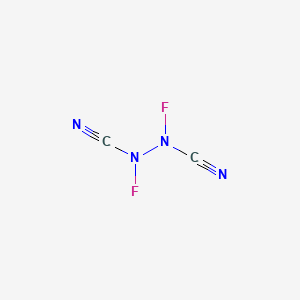
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
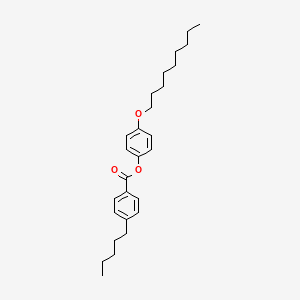
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)

![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)

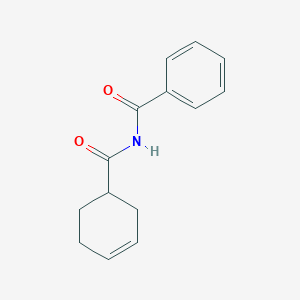
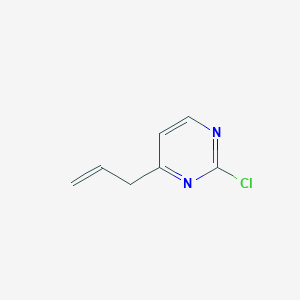
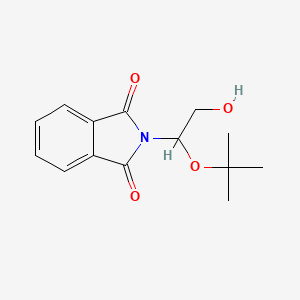

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
